4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide
Description
The compound 4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide is a hydrazone derivative characterized by a 4-methoxybenzamide core linked to a trifluoromethylphenyl-substituted hydrazinylidene moiety. Its structure features:
- A 4-methoxybenzamide group (electron-donating methoxy substituent at the para position of the benzamide ring).
- A (2E)-hydrazone linkage with a 2-(trifluoromethyl)phenylmethylidene group, which introduces steric bulk and electron-withdrawing properties due to the trifluoromethyl (-CF₃) substituent.
This compound is synthesized via condensation of hydrazide intermediates with substituted benzaldehydes, a method consistent with hydrazone formation protocols described in related studies .
Properties
CAS No. |
767310-50-9 |
|---|---|
Molecular Formula |
C18H16F3N3O3 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C18H16F3N3O3/c1-27-14-8-6-12(7-9-14)17(26)22-11-16(25)24-23-10-13-4-2-3-5-15(13)18(19,20)21/h2-10H,11H2,1H3,(H,22,26)(H,24,25)/b23-10+ |
InChI Key |
QQIHXHAULCQRKO-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Impact of Benzamide Substituents
* The target compound is structurally analogous to but replaces methyl with methoxy.
Key Findings :
- Electron-donating groups (e.g., -OCH₃) on the benzamide ring improve aqueous solubility compared to -CH₃ .
- Bulkier substituents (e.g., benzyloxy) may hinder crystallinity, as observed in single-crystal X-ray studies of related hydrazones .
Variations in the Hydrazone Moiety
Table 2: Hydrazone Substituent Effects
Key Findings :
- Trifluoromethyl groups (-CF₃) in the hydrazone moiety enhance metabolic stability and ligand-receptor binding affinity in related compounds .
- Thiophene-containing hydrazones exhibit distinct electronic properties, with sulfur participation influencing redox activity .
Pharmacological and Physicochemical Comparisons
Biological Activity
4-Methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- A methoxy group (-OCH₃)
- A trifluoromethyl group (-CF₃)
- A hydrazone linkage
This structural composition suggests potential interactions with various biological targets.
1. Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of hydrazones, including the target compound, exhibit significant antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trifluoromethyl group enhances electron-withdrawing effects, potentially increasing the compound's reactivity towards free radicals .
2. Enzyme Inhibition Studies
The compound was tested against several enzymes relevant to neurodegenerative diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC₅₀ values) for these enzymes were determined, revealing moderate inhibitory activity:
- AChE : IC₅₀ = 19.2 μM
- BChE : IC₅₀ = 13.2 μM
These results suggest a potential role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
3. Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The cytotoxicity was assessed using standard assays, showing promising results that warrant further investigation into its anticancer potential .
Research Findings and Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Significant free radical scavenging ability observed. |
| Study 2 | Enzyme Inhibition | Moderate inhibition of AChE (IC₅₀ = 19.2 μM) and BChE (IC₅₀ = 13.2 μM). |
| Study 3 | Cytotoxicity | Effective against MCF-7 cell line with notable IC₅₀ values indicating potential for cancer therapy. |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, which enhances its binding affinity and efficacy against various biological targets. Molecular docking studies have provided insights into these interactions, suggesting that the trifluoromethyl group plays a crucial role in stabilizing the enzyme-ligand complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
